Wilforine

Descripción general

Descripción

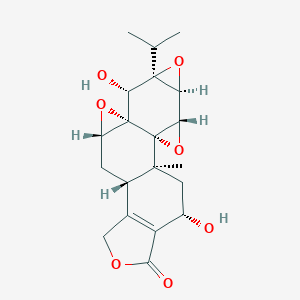

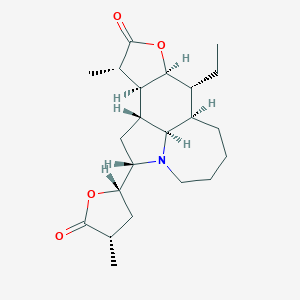

Wilforine is a sesquiterpene pyridine alkaloid found in Tripterygium wilfordii plants . It has been found to significantly inhibit the efflux activity of P-glycoprotein (P-gp) .

Synthesis Analysis

A study on the quantitative analysis, cytotoxicity, and pharmacokinetics of Wilforine in Tripterygium glycosides tablet (TGT) preparation was conducted . The study revealed that the quality of four alkaloids showed significant difference among four manufacturers, and they were abundant component in TGT from three manufacturers of all .

Chemical Reactions Analysis

The inhibitory effect of Wilforine on P-gp efflux and the underlying mechanism were evaluated by assays for calcein-AM uptake, rhodamine123 and doxorubicin efflux, ATPase activity, real-time quantitative RT-PCR, apoptosis, and cell cycle analysis .

Aplicaciones Científicas De Investigación

1. Insecticidal Properties and Mechanisms

- Wilforine, a sesquiterpene alkaloid from Tripterygium wilfordii, has been shown to exhibit strong insecticidal activity. Studies reveal that its mechanism of action involves disruption of calcium signaling pathways in insects, specifically targeting the plasma membrane calcium transporting ATPase (PMCA) and inositol 1,4,5-trisphosphate receptor (IP3R) in the armyworm Mythimna separata (Lu et al., 2021). Additional research indicates that wilforine affects the expression of ryanodine receptor (MsRyR) genes, further impacting calcium signaling and muscle contraction, leading to insect paralysis and death (Ma et al., 2021).

2. Muscle Cell Impact

- Research on the impact of wilforine on the muscle cells of Mythimna separata has shown significant microstructural and ultrastructural changes, including damage to muscle cells, disruption of Z-lines, swollen mitochondria, and other cellular pathologies, leading to paralysis and death of the insects (Ma et al., 2017).

3. Calcium Signaling Pathway Effects

- Wilforine has been found to influence the calcium signaling pathway in Mythimna Separata myocytes, causing an increase in intracellular calcium ion concentration, suggesting that its targets include the sarcoplasmic reticulum and ryanodine receptor (RyR). This dysregulation of calcium homeostasis results in insect paralysis and death (Ma et al., 2019).

4. Anti-inflammatory Effects

- A study examining the effects of wilforine on inflammatory cytokine release in lipopolysaccharide-induced RAW264.7 cells found that wilforine can significantly decrease the levels of TNF-α, IL-6, and NO, suggesting potential anti-inflammatory effects (Li-n, 2014).

5. Bioavailability Study

- A bioavailability study of wilforine in rats, using a sensitive LC-MS/MS method, estimated the oral absolute bioavailability of wilforine to be approximately 84%. This study provides insights into the pharmacokinetics of wilforine, albeit outside the scope of drug use and dosage (Su et al., 2015).

6. Biotransformation by Escherichia coli

- A preliminary study showed that Escherichia coli can transform wilforine, indicating potential applications in the biotransformation of this compound for various purposes (Yu Ying-cai, 2012).

7. Chemotherapeutic Potential

- Wilforine has been identified to resensitize multidrug resistant cancer cells through competitive inhibition of P-glycoprotein, suggesting a potential role in overcoming drug resistance in cancer treatment (Chang et al., 2020).

Safety And Hazards

Propiedades

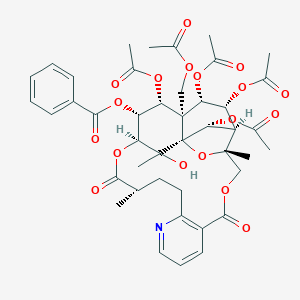

IUPAC Name |

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKGJZEUVPPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019937 | |

| Record name | Wilforine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wilforine | |

CAS RN |

11088-09-8 | |

| Record name | Wilforine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.